molecular formula C18H16O5 B15091129 Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate

Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate

Cat. No.: B15091129
M. Wt: 312.3 g/mol
InChI Key: JALQPEBREHLQFX-UHFFFAOYSA-N
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Description

Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate is an organic compound with the molecular formula C17H16O5 It is a derivative of benzoate, featuring an allyloxy group and a formylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate typically involves multiple steps. One common method includes the esterification of 3-hydroxy-5-(4-formylphenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The allyloxy group can be introduced through a nucleophilic substitution reaction using allyl bromide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Allyl bromide and potassium carbonate in acetone.

Major Products Formed

    Oxidation: Methyl 3-(allyloxy)-5-(4-carboxyphenoxy)benzoate.

    Reduction: Methyl 3-(allyloxy)-5-(4-hydroxyphenoxy)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The allyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methoxy)-5-(4-formylphenoxy)benzoate
  • Methyl 3-(allyloxy)-5-(4-hydroxyphenoxy)benzoate
  • Methyl 3-(allyloxy)-5-(4-carboxyphenoxy)benzoate

Uniqueness

Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate is unique due to the presence of both an allyloxy group and a formylphenoxy group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

methyl 3-(4-formylphenoxy)-5-prop-2-enoxybenzoate

InChI

InChI=1S/C18H16O5/c1-3-8-22-16-9-14(18(20)21-2)10-17(11-16)23-15-6-4-13(12-19)5-7-15/h3-7,9-12H,1,8H2,2H3

InChI Key

JALQPEBREHLQFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)OCC=C

Origin of Product

United States

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